

# Application Notes and Protocols: Ceftolozane Sulfate Dosage and Administration in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Ceftolozane sulfate |           |
| Cat. No.:            | B1250060            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of **ceftolozane sulfate**, primarily as part of the combination product ceftolozane/tazobactam, in key clinical trials. The information is intended to guide research and development efforts by summarizing established clinical practices and trial methodologies.

### Introduction to Ceftolozane/Tazobactam

Ceftolozane is a novel cephalosporin antibiotic with potent activity against Gram-negative bacteria, including Pseudomonas aeruginosa. It is combined with tazobactam, a  $\beta$ -lactamase inhibitor, to protect ceftolozane from degradation by many common  $\beta$ -lactamase enzymes. This combination, marketed as Zerbaxa®, has been evaluated in numerous clinical trials for the treatment of complicated intra-abdominal infections (cIAI), complicated urinary tract infections (cUTI), and hospital-acquired and ventilator-associated bacterial pneumonia (HABP/VABP).

### **Dosage and Administration in Adult Clinical Trials**

The recommended dosage of ceftolozane/tazobactam in adult patients varies by indication and renal function. All doses are administered via intravenous (IV) infusion over one hour.



# Standard Dosages for Adult Patients with Normal Renal Function

Clinical trials have established standard dosages for adults with a creatinine clearance (CrCl) greater than 50 mL/min.

| Indication                                                                | Ceftolozane/Ta<br>zobactam<br>Dosage             | Frequency     | Duration of<br>Therapy | Reference    |
|---------------------------------------------------------------------------|--------------------------------------------------|---------------|------------------------|--------------|
| Complicated Intra-Abdominal Infections (cIAI)                             | 1.5 g (1 g<br>ceftolozane / 0.5<br>g tazobactam) | Every 8 hours | 4 to 14 days           | [1][2][3]    |
| Complicated Urinary Tract Infections (cUTI), including Pyelonephritis     | 1.5 g (1 g<br>ceftolozane / 0.5<br>g tazobactam) | Every 8 hours | 7 days                 | [1][4][5][6] |
| Hospital- Acquired/Ventilat or-Associated Bacterial Pneumonia (HABP/VABP) | 3 g (2 g<br>ceftolozane / 1 g<br>tazobactam)     | Every 8 hours | 8 to 14 days           | [1][4][7][8] |

Note: For cIAI, metronidazole is co-administered if anaerobic pathogens are suspected.[1][2]

# Dosage Adjustments for Adult Patients with Renal Impairment

Dosage adjustments are crucial for patients with impaired renal function to prevent drug accumulation and potential toxicity. [1][4][9] Efficacy of ceftolozane/tazobactam has been observed to be lower in patients with a baseline CrCl of 30 to  $\leq$ 50 mL/min. [1] Therefore, it is important to monitor CrCl at least daily in patients with changing renal function and adjust the dosage accordingly. [1][4]



| Creatinine Clearance<br>(mL/min)                  | Complicated Intra-<br>Abdominal Infections<br>(cIAI) & Complicated<br>Urinary Tract Infections<br>(cUTI)                                                                                                                        | Hospital-<br>Acquired/Ventilator-<br>Associated Bacterial<br>Pneumonia (HABP/VABP)                                                                                                                                              |
|---------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| 30 to 50                                          | 750 mg (500 mg / 250 mg) IV<br>every 8 hours                                                                                                                                                                                    | 1.5 g (1 g / 0.5 g) IV every 8<br>hours                                                                                                                                                                                         |
| 15 to 29                                          | 375 mg (250 mg / 125 mg) IV every 8 hours                                                                                                                                                                                       | 750 mg (500 mg / 250 mg) IV<br>every 8 hours                                                                                                                                                                                    |
| End-Stage Renal Disease<br>(ESRD) on Hemodialysis | Single loading dose of 750 mg (500 mg / 250 mg) followed by a 150 mg (100 mg / 50 mg) maintenance dose every 8 hours. On hemodialysis days, administer the dose at the earliest possible time following completion of dialysis. | Single loading dose of 2.25 g (1.5 g / 0.75 g) followed by a 450 mg (300 mg / 150 mg) maintenance dose every 8 hours. On hemodialysis days, administer the dose at the earliest possible time following completion of dialysis. |

# **Dosage and Administration in Pediatric Clinical Trials**

Clinical trials in pediatric patients (birth to less than 18 years old) have also been conducted to establish safe and effective dosing regimens for cIAI and cUTI.

| Age Group           | Ceftolozane/Tazoba<br>ctam Dosage                                                       | Frequency     | Reference   |
|---------------------|-----------------------------------------------------------------------------------------|---------------|-------------|
| 12 to < 18 years    | 1.5 g (1 g ceftolozane<br>/ 0.5 g tazobactam)                                           | Every 8 hours | [10]        |
| Birth to < 12 years | 30 mg/kg (20 mg/kg<br>ceftolozane / 10<br>mg/kg tazobactam) up<br>to a maximum of 1.5 g | Every 8 hours | [9][10][11] |



Note: These dosages are for pediatric patients with an estimated glomerular filtration rate (eGFR) >50 mL/min/1.73 m<sup>2</sup>.[10]

### **Experimental Protocols from Key Clinical Trials**

The following sections outline the methodologies employed in pivotal Phase 3 clinical trials that established the efficacy and safety of ceftolozane/tazobactam.

### ASPECT-cIAI Trial Protocol (Complicated Intra-Abdominal Infections)

This was a randomized, double-blind, active-controlled, multicenter, non-inferiority trial.[2]

#### **Inclusion Criteria:**

Adults (≥18 years) with a clinical diagnosis of cIAI requiring surgical intervention.[12]

#### **Exclusion Criteria:**

- Severe renal impairment (CrCl < 30 mL/min).[2]</li>
- Prior systemic antibiotic therapy for the intra-abdominal infection for more than 24 hours before the first dose of the study drug, unless the treatment failed.

#### **Treatment Arms:**

- Ceftolozane/Tazobactam Arm: 1.5 g ceftolozane/tazobactam administered intravenously every 8 hours + metronidazole 500 mg intravenously every 8 hours.[12]
- Comparator Arm: Meropenem 1 g administered intravenously every 8 hours + placebo.[2]

#### **Primary Endpoint:**

• Clinical cure rate at the test-of-cure (TOC) visit (24-32 days after initiation of therapy).[2]

# ASPECT-cUTI Trial Protocol (Complicated Urinary Tract Infections)



This was a multicenter, double-blind, double-dummy, randomized controlled trial.[6]

#### **Inclusion Criteria:**

• Adults with clinical evidence of complicated lower urinary tract infection or pyelonephritis.[6]

#### Treatment Arms:

- Ceftolozane/Tazobactam Arm: 1.5 g ceftolozane/tazobactam administered intravenously every 8 hours.[6]
- Comparator Arm: Levofloxacin 750 mg administered intravenously once daily.

#### **Primary Endpoint:**

 Composite cure rate (microbiological eradication and clinical cure) at 5 to 9 days after the end of therapy.[5]

# ASPECT-NP Trial Protocol (Hospital-Acquired/Ventilator-Associated Bacterial Pneumonia)

This was a Phase 3, randomized, controlled, double-blind trial.[7]

#### **Inclusion Criteria:**

Adults with ventilated HABP or VABP.[7]

#### **Treatment Arms:**

- Ceftolozane/Tazobactam Arm: 3 g ceftolozane/tazobactam administered intravenously every 8 hours.[7]
- Comparator Arm: Meropenem 1 g administered intravenously every 8 hours. [7][8]

#### **Primary Endpoints:**

28-day all-cause mortality.[7][8]



• Clinical cure at the test-of-cure (TOC) visit (7 to 14 days after the end of treatment).[8]

# Visualized Workflows and Pathways Clinical Trial Workflow for Ceftolozane/Tazobactam

The following diagram illustrates a generalized workflow for a patient participating in a ceftolozane/tazobactam clinical trial, from screening to follow-up.



Click to download full resolution via product page

Generalized workflow for a ceftolozane/tazobactam clinical trial.

# Ceftolozane/Tazobactam Dosing Decision Logic for Adults

This diagram outlines the logical steps for determining the appropriate ceftolozane/tazobactam dosage for an adult patient based on the indication and renal function.





Click to download full resolution via product page

Decision logic for adult ceftolozane/tazobactam dosage.

### Conclusion

The clinical development of ceftolozane/tazobactam has been guided by a series of robust clinical trials that have defined its dosage and administration across various indications and patient populations. The provided data and protocols serve as a valuable resource for ongoing research and the development of novel antibacterial agents. Adherence to established dosing guidelines, particularly with respect to renal function, is critical for optimizing efficacy and ensuring patient safety.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. merckconnect.com [merckconnect.com]
- 2. nice.org.uk [nice.org.uk]
- 3. drugs.com [drugs.com]
- 4. Zerbaxa (ceftolozane/tazobactam) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 5. urologytimes.com [urologytimes.com]
- 6. Key points from the evidence | Complicated urinary tract infections: ceftolozane/tazobactam | Advice | NICE [nice.org.uk]
- 7. Exposure

   – Efficacy Analyses Support Optimal Dosing Regimens of
   Ceftolozane/Tazobactam in Participants with Hospital-Acquired/Ventilator-Associated
   Bacterial Pneumonia in ASPECT-NP PMC [pmc.ncbi.nlm.nih.gov]
- 8. nice.org.uk [nice.org.uk]
- 9. drugs.com [drugs.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Ceftolozane/tazobactam | Johns Hopkins ABX Guide [hopkinsquides.com]
- 12. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Ceftolozane Sulfate Dosage and Administration in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1250060#ceftolozane-sulfate-dosage-and-administration-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com